
((2R,4S)-5-Acetoxy-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2R,4S)-5-Acetoxy-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)methyl benzoate: is a complex organic compound characterized by its unique stereochemistry and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,4S)-5-Acetoxy-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)methyl benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the tetrahydrofuran ring.
Introduction of Fluorine Atoms: The difluoromethyl group is introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Acetylation and Benzoate Formation: The hydroxyl groups are acetylated using acetic anhydride, and the benzoate ester is formed through esterification with benzoic acid or its derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted esters or ethers.
Applications De Recherche Scientifique
Chemistry:
Chiral Building Block: Used as a chiral building block in the synthesis of complex organic molecules.
Catalysis: Potential use in catalytic asymmetric synthesis.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its unique structure.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Industry:
Material Science:
Mécanisme D'action
The mechanism of action of ((2R,4S)-5-Acetoxy-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)methyl benzoate involves its interaction with specific molecular targets. The compound’s unique stereochemistry allows it to fit into active sites of enzymes or receptors, potentially inhibiting their activity. The pathways involved may include inhibition of enzyme catalysis or blocking receptor-ligand interactions.
Comparaison Avec Des Composés Similaires
- ((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-yl)methyl benzoate
- (2R,4S)-2-Methyl-2,3,3,4-Tetrahydroxytetrahydrofuran
Uniqueness:
- Stereochemistry: The specific (2R,4S) configuration provides unique interactions with biological targets.
- Functional Groups: The presence of both acetoxy and difluoro groups enhances its reactivity and potential applications.
This compound’s unique combination of stereochemistry and functional groups makes it a valuable molecule for research and industrial applications.
Propriétés
Formule moléculaire |
C14H14F2O6 |
|---|---|
Poids moléculaire |
316.25 g/mol |
Nom IUPAC |
[(2R,4S)-5-acetyloxy-3,3-difluoro-4-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C14H14F2O6/c1-8(17)21-13-11(18)14(15,16)10(22-13)7-20-12(19)9-5-3-2-4-6-9/h2-6,10-11,13,18H,7H2,1H3/t10-,11+,13?/m1/s1 |
Clé InChI |
XOKHQRLWGDARKH-ILWADHIDSA-N |
SMILES isomérique |
CC(=O)OC1[C@@H](C([C@H](O1)COC(=O)C2=CC=CC=C2)(F)F)O |
SMILES canonique |
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


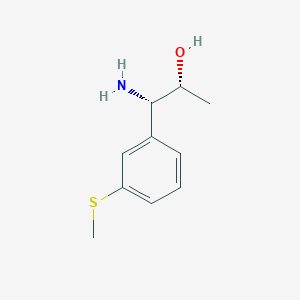
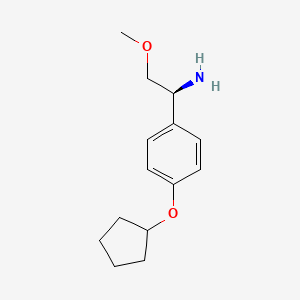
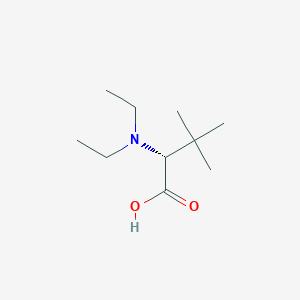
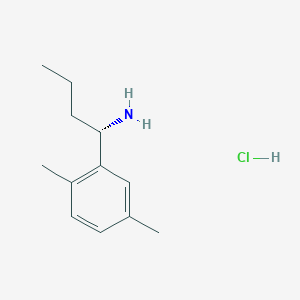
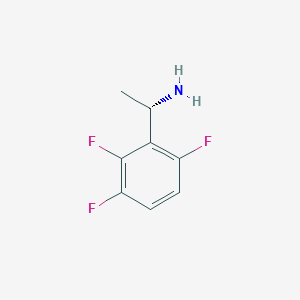
![1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine](/img/structure/B13055294.png)
![2-(5-Chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid](/img/structure/B13055302.png)
![7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13055316.png)
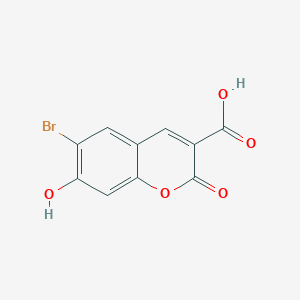
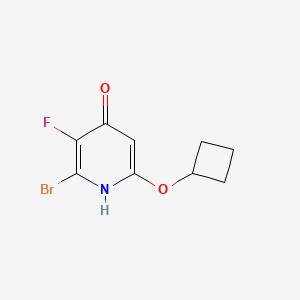
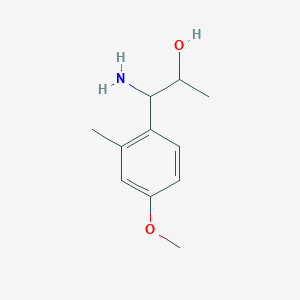
![(5AS,9AR)-1-(6-Ethoxypyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13055344.png)
![4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B13055350.png)
![Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13055358.png)
